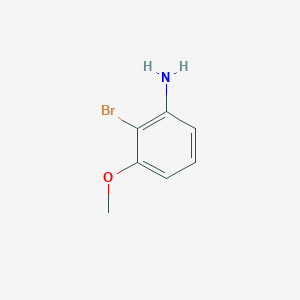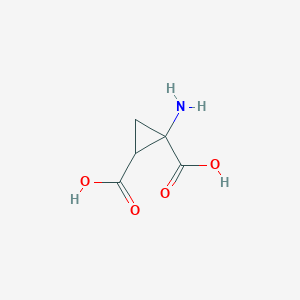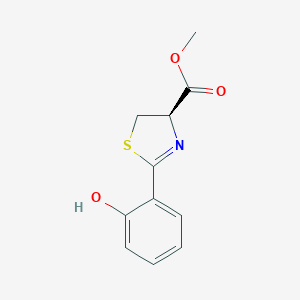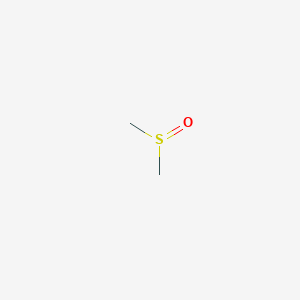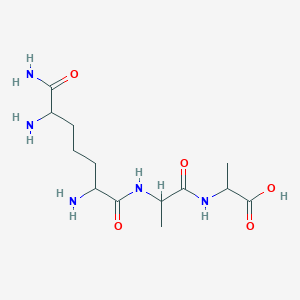
Aladapcin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aladapcin, also known as 1,2-dihydro-2-oxoquinoline-4-carboxylic acid, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. Aladapcin is a heterocyclic compound that contains a quinoline ring structure and a carboxylic acid group.
Aplicaciones Científicas De Investigación
Enzyme-Sensitive Nuclear-Targeted Drug Delivery System
In the realm of tumor treatment, Aladapcin has been mentioned in the context of a novel polymeric micelle used as an enzyme-sensitive nuclear-targeted dual-functional drug delivery vehicle. This system is designed to enhance the delivery and antitumor efficacy of 9-Nitro-20(S)-camptothecin (9-NC). The study elaborates on the creation of a drug delivery system that uses HA for active tumor targeting and the ALAL peptide for lysosomal escape and nuclear targeting of tumor cells. This innovative approach promises enhanced delivery and antitumor efficacy (Sun et al., 2020).
Application in Metabolic Disorders
Aladapcin, as α-lipoic acid (ALA), has shown promising results in attenuating insulin resistance and improving glucose metabolism in high-fat diet-fed mice. The study detailed how ALA positively influences various metabolic parameters, hinting at its potential in managing conditions such as non-alcoholic fatty liver disease (NAFLD) and maintaining glucose homeostasis (Yang et al., 2014).
Propiedades
Número CAS |
114540-27-1 |
|---|---|
Nombre del producto |
Aladapcin |
Fórmula molecular |
C13H25N5O5 |
Peso molecular |
331.37 g/mol |
Nombre IUPAC |
2-[2-[(2,6,7-triamino-7-oxoheptanoyl)amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C13H25N5O5/c1-6(11(20)18-7(2)13(22)23)17-12(21)9(15)5-3-4-8(14)10(16)19/h6-9H,3-5,14-15H2,1-2H3,(H2,16,19)(H,17,21)(H,18,20)(H,22,23) |
Clave InChI |
JPUODCQOVNYKMH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCC(C(=O)N)N)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCC(C(=O)N)N)N |
Sinónimos |
aladapcin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



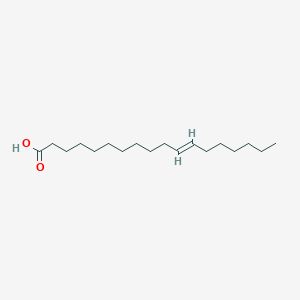
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)

